Product packaging for Sulfinemycin(Cat. No.:)

Sulfinemycin

Cat. No.: B1250851
M. Wt: 285.5 g/mol
InChI Key: OZRWOZAJBRXGLW-WYMLVPIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sulfinemycin is a synthetic antibacterial agent belonging to the sulfonamide class of compounds, which are known for their broad-spectrum activity against gram-positive and gram-negative bacteria . Its primary research value lies in its mechanism of action; it acts as a competitive antagonist of para-aminobenzoic acid (PABA), thereby inhibiting the bacterial enzyme dihydropteroate synthase. This inhibition disrupts the folate synthesis pathway, preventing bacterial growth and making it a valuable tool for studying bacterial physiology and antibiotic resistance mechanisms . Researchers utilize this compound in in vitro studies to explore novel approaches to combat infections, particularly those involving multi-drug resistant pathogens. It is also employed in the development of antimicrobial susceptibility tests and for investigating the molecular basis of sulfonamide resistance. This product is strictly labeled "For Research Use Only" (RUO) and is intended for laboratory research applications . It is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H31NOS B1250851 Sulfinemycin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H31NOS

Molecular Weight

285.5 g/mol

IUPAC Name

(E)-14-methyl-1-sulfinylpentadec-2-en-1-amine

InChI

InChI=1S/C16H31NOS/c1-15(2)13-11-9-7-5-3-4-6-8-10-12-14-16(17)19-18/h12,14-15H,3-11,13,17H2,1-2H3/b14-12+

InChI Key

OZRWOZAJBRXGLW-WYMLVPIESA-N

Isomeric SMILES

CC(C)CCCCCCCCCC/C=C/C(=S=O)N

Canonical SMILES

CC(C)CCCCCCCCCCC=CC(=S=O)N

Synonyms

sulfinemycin

Origin of Product

United States

Sulfinemycin Biosynthesis and Synthetic Methodologies

Microbial Production of Sulfinemycin

The generation of this compound is a biological process carried out by specific microorganisms. Understanding the producer organism and the conditions required for its growth is fundamental to studying the compound.

Producer Organism Identification and Characterization: Streptomyces albus NRRL 3384

The primary producer of this compound identified in early research is the bacterium Streptomyces albus, specifically the strain designated NRRL 3384. Streptomyces is a genus of Gram-positive bacteria, renowned for its ability to produce a vast array of secondary metabolites, including a majority of clinically used antibiotics. mdpi.com

Members of the Streptomyces albus species are typically found in soil and are characterized by their filamentous growth, forming a mycelial network similar to fungi. dsmz.dedsmz.de They are mesophilic and have a high G+C content in their genomes. dsmz.denih.gov The type strain, S. albus NBRC 13014T, has a genome size of approximately 7.6 Mbp. nih.gov Phylogenetic analyses using 16S rRNA gene sequences and multilocus sequence analysis (MLSA) have been employed to clarify the taxonomy of S. albus and its related species, confirming the coherence of the S. albus cluster. nih.gov This detailed characterization is crucial for distinguishing producer strains and for genetic manipulation efforts.

Table 1: Characteristics of Streptomyces albus

FeatureDescription
Gram Stain Positive dsmz.de
Morphology Rod-shaped, forms aerial mycelium dsmz.dedsmz.de
Metabolism Obligate Aerobe dsmz.de
Optimal Temp. Mesophilic dsmz.de
Habitat Primarily soil mdpi.com
Genomic Feature High G+C content mdpi.com

Fermentation Processes for Research-Scale Production

To produce this compound in a laboratory setting, the Streptomyces albus NRRL 3384 strain is cultivated through fermentation. This process involves growing the bacteria in a liquid medium containing the necessary nutrients under controlled conditions to maximize the yield of the desired compound.

The development of a fermentation process typically begins at a small laboratory scale (e.g., in shake flasks or 1-2 liter bioreactors) to test and optimize various parameters. evologic.atbrain-biotech.com Key variables that must be controlled include nutrient composition, pH, temperature, agitation, and dissolved oxygen levels. researchgate.net For Streptomyces fermentations, maintaining adequate aeration and mixing is critical, as oxygen availability can significantly impact growth and secondary metabolite production. youtube.com The scale-up of fermentation from the lab to pilot or industrial scales is a significant challenge, as maintaining consistent conditions such as the volumetric mass transfer coefficient (kLa) becomes more complex in larger vessels. researchgate.netyoutube.comresearchgate.net Different fermentation strategies, such as batch, fed-batch, or continuous fermentation, can be employed depending on the growth kinetics of the microorganism and the production characteristics of the target metabolite. brain-biotech.com

Table 2: Key Parameters in Research-Scale Fermentation

ParameterImportance
Nutrient Medium Provides carbon, nitrogen, and mineral sources for bacterial growth and biosynthesis.
pH Affects enzyme activity and nutrient uptake; must be maintained within an optimal range. brain-biotech.com
Temperature Influences microbial growth rate and metabolic activity. researchgate.net
Agitation Ensures homogenous distribution of nutrients and prevents cell sedimentation. youtube.com
Aeration (Dissolved O2) Crucial for aerobic organisms like Streptomyces; impacts energy metabolism and product formation. researchgate.net

Biosynthetic Pathway Elucidation for this compound

The biosynthesis of a complex natural product like this compound involves a multi-step pathway where simple precursor molecules are sequentially modified by a series of dedicated enzymes. Elucidating this pathway is key to understanding and potentially engineering its production.

Biosynthetic pathways begin with simple, primary metabolites that the cell diverts to create more complex, specialized compounds. wikipedia.orgnih.gov The identification of these initial building blocks and the subsequent intermediate molecules is often achieved through techniques like isotopic labeling studies. researchgate.net For polyketides and non-ribosomal peptides, common precursors include acetyl-CoA, propionyl-CoA, and various amino acids. nih.govnih.gov In the case of this compound, its thioamide structure suggests a pathway involving amino acid precursors and sulfur donors. The biosynthesis of other complex metabolites often involves the convergence of two or more distinct pathways to assemble the final structure. researchgate.netmdpi.com For instance, the biosynthesis of some fungal natural products requires the crosstalk between a non-ribosomal peptide synthetase (NRPS) pathway and another pathway that provides a unique side chain. mdpi.com

Each step in a biosynthetic pathway is catalyzed by a specific enzyme. nih.govslideshare.net These biological catalysts accelerate reactions by lowering the activation energy through various mechanisms, including acid-base catalysis, covalent catalysis, and metal ion catalysis. slideshare.netwou.edu The biosynthesis of complex natural products often involves enzymes that perform remarkable chemical transformations. For example, polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS) are large, multi-domain enzymes that assemble polyketide and peptide chains in an assembly-line fashion. nih.govnih.gov Subsequent tailoring enzymes, such as oxidoreductases, transferases, and cyclases, then modify this initial scaffold to generate the final, structurally diverse product. nih.govmit.edu The formation of unique structural motifs, like the thioamide group in this compound, would require specific tailoring enzymes whose mechanisms are of significant scientific interest.

In bacteria, the genes encoding the enzymes for a specific biosynthetic pathway are typically organized together in a contiguous region of the chromosome known as a Biosynthetic Gene Cluster (BGC). mdpi.comjmicrobiol.or.kr The advent of whole-genome sequencing and bioinformatics tools like antiSMASH has revolutionized the discovery of BGCs, revealing a vast, untapped potential for new natural products even in well-studied organisms like Streptomyces. nih.govjmicrobiol.or.kr

Analysis of the Streptomyces albus genome has revealed numerous BGCs, including those for polyketides, non-ribosomal peptides, and hybrids thereof. nih.gov For example, the draft genome of S. albus NBRC 13014T contains at least seven orphan PKS and NRPS gene clusters. nih.gov The BGC for a given compound contains genes for the core synthases, tailoring enzymes, as well as regulatory and transport-related proteins. nih.govsecondarymetabolites.org Identifying and characterizing the specific BGC for this compound within the S. albus NRRL 3384 genome is the ultimate step in understanding its biosynthesis. This involves sequencing the genome, identifying the putative cluster, and then confirming its function through methods like gene knockout or heterologous expression of the BGC in a different host strain. mdpi.com

Genetic Engineering Approaches for Enhanced this compound Biosynthesis

The production of this compound, like many secondary metabolites in Streptomyces, is governed by a dedicated biosynthetic gene cluster (BGC). jic.ac.ukscribd.com Enhancing the yield of this valuable compound beyond its natural production levels is a key goal for industrial applications. Genetic manipulation of the producing organisms, typically Streptomyces albus, offers a rational and powerful approach to achieving this. scribd.comnih.gov These strategies focus on overcoming the complex and often tightly controlled regulatory networks that govern secondary metabolism. nih.gov

Key genetic engineering strategies include:

Overexpression of Pathway-Specific Activators: A common and effective method to boost production is to increase the expression of positive regulatory genes within the this compound BGC. nih.gov These regulators often act as master switches, turning on the entire biosynthetic cascade. Targeted manipulation and overexpression of such a regulator can lead to a substantial increase in drug production. nih.gov

Heterologous Expression: Moving the entire this compound BGC from its native, often slow-growing and genetically intractable producer, into a well-characterized and robust host strain like Streptomyces albus J1074 or Streptomyces coelicolor can significantly improve yields. jmicrobiol.or.krmdpi.com This approach can bypass the native organism's complex regulatory circuits and take advantage of the host's more efficient metabolism. nih.govmdpi.com Success in heterologous expression often requires codon harmonization, where the codons of the target genes are optimized to match the usage frequencies of the new host, enhancing protein translation and solubility. nih.govplos.org

These genetic interventions, summarized in the table below, represent targeted efforts to rationally engineer microbial cell factories for the overproduction of complex natural products like this compound.

Table 1: Genetic Strategies for Enhanced this compound Production

Strategy Description Expected Outcome Reference
Regulator Overexpression Increasing the dosage of a positive pathway-specific regulatory gene within the this compound BGC. Amplified transcription of the entire biosynthetic pathway, leading to higher titers. nih.gov, nih.gov
Heterologous Expression Transferring the complete this compound BGC into a more suitable industrial host strain. Increased production by leveraging a host with faster growth, better precursor supply, and simplified downstream processing. jmicrobiol.or.kr, mdpi.com
Pathway Engineering Deletion of genes for non-essential, competing secondary metabolite pathways. Redirection of common metabolic precursors towards the this compound biosynthetic pathway. google.com

| Resistance-Inducing Mutations | Generating spontaneous mutants resistant to other antibiotics (e.g., streptomycin, gentamicin). | Stepwise and significant improvement in this compound productivity through poorly understood pleiotropic effects. | nih.gov |

Chemical Synthesis Approaches to this compound and Its Core Scaffold

The chemical synthesis of this compound is a formidable challenge due to its complex structure, which features multiple stereocenters and a characteristic thioamide functional group. Chemists have approached this challenge through meticulous strategic planning and the development of novel reaction methodologies.

Total Synthesis Strategies and Stereochemical Control

The foundation of any total synthesis is retrosynthetic analysis, a process of mentally deconstructing the target molecule into simpler, commercially available starting materials. libretexts.orgamazonaws.comyoutube.com For a molecule like this compound, this involves identifying key disconnections that correspond to reliable and high-yielding chemical reactions. amazonaws.come3s-conferences.org

A primary concern in the synthesis of this compound is the precise control of its three-dimensional structure, or stereochemistry, as different stereoisomers can have vastly different biological activities. numberanalytics.com Chemists employ several powerful strategies to achieve this control: ethz.ch

Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the synthetic intermediate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For example, Evans' oxazolidinone auxiliaries are widely used to control the stereochemistry of aldol (B89426) reactions, which are crucial for building up the carbon backbone of molecules like this compound and establishing specific stereocenters. wikipedia.org After the desired stereochemistry is set, the auxiliary is removed and can often be recycled. ethz.ch

Asymmetric Catalysis: This approach uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. numberanalytics.com This is a highly efficient method for setting stereocenters.

Substrate Control: In some cases, the existing stereocenters in a synthetic intermediate can influence the stereochemical outcome of subsequent reactions, a phenomenon known as substrate control. ethz.ch

Key Synthetic Intermediates and Reaction Pathways

The synthesis of a complex molecule like this compound is a multi-step process that relies on the construction and coupling of several key synthetic intermediates. nih.gov While the specific total synthesis of this compound is not detailed in the provided search results, general principles of complex natural product synthesis can be applied. The synthesis would likely involve the creation of several advanced fragments, each containing a portion of the final structure's stereochemical and functional group complexity.

Imines are often crucial intermediates in the synthesis of nitrogen-containing heterocycles, which may form part of the this compound core. nih.gov The assembly of the molecule's backbone could involve powerful carbon-carbon bond-forming reactions such as the aldol reaction, Diels-Alder reaction, or various coupling reactions. wikipedia.orguow.edu.au For example, a convergent synthesis might be employed, where two complex fragments are synthesized independently and then joined together late in the synthesis. ethz.ch

Methodological Advancements in Thioamide Synthesis Relevant to this compound

The thioamide group is a defining feature of this compound and is crucial for its biological activity. nih.govmdpi.com Thioamides are structurally similar to amides but exhibit different chemical properties, such as increased polarity. mdpi.comnih.gov The conversion of an amide to a thioamide is a key transformation in any synthesis of this compound.

Lawesson's Reagent: Historically, Lawesson's reagent has been the most widely used and versatile reagent for the thionation of amides to produce thioamides. tandfonline.comresearchgate.netorganic-chemistry.org It is effective for a wide range of substrates, including complex macrocycles, and often provides the desired thioamide in high yield. tandfonline.comresearchgate.net The reaction mechanism involves an initial reaction of the amide's carbonyl group with the reagent to form a four-membered thiaoxaphosphetane intermediate. mdpi.comtandfonline.com This intermediate then collapses, driven by the formation of a very stable phosphorus-oxygen double bond, to yield the final thiocarbonyl compound. tandfonline.com Despite its effectiveness, reactions with Lawesson's reagent can sometimes require high temperatures (refluxing in toluene (B28343) or xylene) and can present challenges in purification. mdpi.commdpi.com

Modern Thioamidation Methods: Recognizing the limitations of classical reagents, chemists have developed numerous alternative methods for thioamide synthesis that offer milder conditions, broader substrate scope, or improved efficiency. nih.govresearchgate.net These advancements are highly relevant for the late-stage functionalization required in a this compound synthesis.

Table 2: Comparison of Thioamide Synthesis Methods

Method Reagents Conditions Advantages Limitations Reference
Classical Thionation Lawesson's Reagent or P4S10 Often requires high temperatures (e.g., refluxing toluene). Broad applicability, effective for many amides. Harsh conditions, sometimes difficult workup. tandfonline.com, mdpi.com, mdpi.com
Willgerodt–Kindler Reaction Aldehyde/Ketone, Amine, Elemental Sulfur High temperature. Three-component reaction. Limited to certain substrates. mdpi.com, chemrxiv.org
Mechanochemical Synthesis Lawesson's Reagent, Amide Solvent-assisted mechanical grinding. Reduced solvent use, efficient. Specialized equipment required. rsc.org
Ionic Liquid Catalysis Aryl Nitriles, Sodium Sulfide, [DBUH][OAc] Room temperature, solvent-free. Eco-friendly, mild conditions, recyclable catalyst. Primarily demonstrated for aryl thioamides. rsc.org
Chlorination/Thiolation Oxalyl Chloride, N-isopropyldithiocarbamate salt Room temperature, one-pot. High yields, short reaction times, operational simplicity. Two-step, one-pot procedure. mdpi.com

| Three-Component Reaction | Chlorohydrocarbons, Amides, Elemental Sulfur | 100 °C, transition-metal-free. | Avoids metal catalysts, good functional group tolerance. | Requires elevated temperature. | chemistryviews.org |

These modern methods, from mechanochemistry to ionic liquid catalysis, provide a diverse toolkit for chemists. rsc.orgrsc.org They offer milder and more sustainable alternatives for installing the critical thioamide functionality, which could be instrumental in optimizing the total synthesis of this compound and its future analogues. researchgate.net

Molecular and Cellular Mechanism Investigations of Sulfinemycin

Analysis of Sulfinemycin's Molecular Targets in Research Models

Comprehensive studies to pinpoint the precise molecular targets of this compound are not readily found in publicly accessible scientific literature. While its chemical structure as a sulfoxide (B87167) and thiocarbonyl compound is known, the specific enzymes, proteins, and receptors it interacts with remain to be fully elucidated. nih.gov

Enzyme Inhibition and Activation Studies at the Molecular Level

Specific data from enzyme inhibition or activation assays for this compound at a molecular level are scarce. The broader class of sulfonamide antibiotics, to which this compound is related, are known to function as competitive inhibitors of dihydropteroate (B1496061) synthetase, an essential enzyme in the bacterial folic acid synthesis pathway. drugbank.com This mode of action, however, has not been explicitly confirmed for this compound through dedicated enzymatic studies. General methodologies for studying enzyme inhibition involve assessing the enzyme's reaction rate in the presence of the inhibitor to determine kinetic parameters like the inhibition constant (Ki) and the type of inhibition (competitive, non-competitive, etc.). omicsonline.orgutah.edu

Protein-Ligand Interaction Dynamics of this compound

The dynamics of how this compound binds to a potential protein target have not been detailed in available research. Understanding protein-ligand interactions involves studying the forces that govern the binding event, the conformational changes that occur in both the protein and the ligand, and the kinetics of the interaction, including association and dissociation rates. plos.orgwikipedia.org Techniques such as molecular dynamics simulations are often employed to model these interactions, but specific applications to this compound are not documented. mdpi.comdrughunter.com

Identification of Specific Receptor Binding Sites

There is no available information identifying specific receptor binding sites for this compound. The process of identifying a ligand's binding site on a receptor is crucial for understanding its mechanism of action and for structure-based drug design. nih.gov This typically involves experimental methods like X-ray crystallography of the ligand-receptor complex, site-directed mutagenesis, or various biophysical techniques to map the interaction interface. mdpi.comnih.govpitt.edu

This compound's Perturbation of Cellular Signaling Pathways

The effects of this compound on cellular signaling are an area that requires further investigation. The introduction of a bioactive compound can perturb various intracellular signaling cascades, leading to downstream effects on cellular processes. mdpi.comarxiv.orgresearchgate.netresearchgate.net

Investigation of Intracellular Cascades Modulated by this compound

Specific intracellular signaling cascades that are modulated by this compound have not been identified in the available literature. Research in this area would typically involve treating cells with this compound and then using techniques like Western blotting or phosphoproteomics to detect changes in the phosphorylation status of key signaling proteins within known pathways, such as MAPK or PI3K/Akt pathways. researchgate.netresearchgate.netresearchgate.net

Analysis of Gene Expression and Proteomic Changes in Response to this compound in In Vitro Systems

There are no published studies detailing the global changes in gene expression or protein abundance in in-vitro systems following treatment with this compound. Such analyses, using methods like RNA-sequencing for gene expression profiling and mass spectrometry-based proteomics, would provide a broad overview of the cellular response to the compound. nih.govmdpi.comuludag.edu.trnih.govnih.gov These techniques can reveal which cellular pathways and functions are impacted, offering clues to the compound's mode of action and potential off-target effects. nih.govsigmaaldrich.comharvard.edudrughunter.comnih.gov

The following table outlines the types of data that would be generated from such studies, though it is important to note that this data is currently unavailable for this compound.

Analysis TypeHypothetical Data GeneratedPotential Insights
Gene Expression List of differentially expressed genes (up-regulated and down-regulated).Identification of cellular pathways affected by this compound at the transcriptional level.
Proteomics List of proteins with altered abundance.Understanding the impact on cellular function at the protein level, which is often more directly linked to phenotype.

Comparative Mechanistic Studies with Structurally Related Thioamides

Thioamides are a class of organic compounds containing a functional group composed of a sulfur atom double-bonded to a carbon atom, which is also bonded to a nitrogen atom. While relatively rare in natural products, they are present in several antibiotics, including this compound and chlosthioamide. researchgate.net Understanding the mechanism of this compound necessitates a comparative look at simpler, structurally related thioamides.

Research into the bacterial metabolism of thioamides, particularly using the bacterium Ralstonia pickettii TA, has revealed a common mechanistic framework. nih.govresearchgate.net The central feature of this framework is the enzymatic, oxygen-dependent oxidation of the thioamide sulfur atom. nih.govasm.org This initial step is a shared characteristic in the biotransformation of various thioamides. The process is believed to involve consecutive oxygenations of the sulfur, leading to more reactive intermediates. nih.govasm.org During this degradation, sulfur is ultimately eliminated and has been detected in the surrounding medium at the oxidation level of sulfite (B76179), which strongly suggests an oxygenase-driven mechanism. nih.gov

Despite this common initial pathway, the subsequent metabolic fate of thioamides can differ significantly based on their specific molecular structure. These differences are clearly illustrated by comparing the metabolism of thiobenzamide (B147508) and thioacetamide (B46855) in R. pickettii. nih.gov

Thiobenzamide Metabolism: Resting cells convert thiobenzamide into benzamide, with thiobenzamide S-oxide and benzonitrile (B105546) identified as transient intermediates. nih.govresearchgate.net This indicates a pathway where the oxidized sulfur group is eliminated to form a nitrile (benzonitrile), which is then hydrated to form the corresponding amide (benzamide). nih.gov

Thioacetamide Metabolism: In contrast, the metabolism of thioacetamide does not yield detectable levels of acetonitrile (B52724) or acetamide. nih.govasm.org Instead, its degradation leads to the accumulation of a dead-end product, 3,5-dimethyl-1,2,4-thiadiazole. nih.govresearchgate.net This compound is formed from the spontaneous reaction between thioacetamide and its oxygenated intermediates. nih.gov

These divergent outcomes highlight that while sulfur oxygenation is a common initiating mechanism, the subsequent elimination and substitution reactions are highly dependent on the substituent group attached to the thioamide core.

Table 1: Comparative Metabolism of Thiobenzamide and Thioacetamide in Ralstonia pickettii TA

Feature Thiobenzamide Metabolism Thioacetamide Metabolism
Oxygen Requirement Dependent nih.gov Dependent nih.govasm.org
Key Intermediates Thiobenzamide S-oxide, Benzonitrile nih.govresearchgate.net Thioacetamide S-oxide nih.govresearchgate.net
Primary End Product Benzamide nih.govresearchgate.net 3,5-dimethyl-1,2,4-thiadiazole (dead-end metabolite) nih.gov
Nitrile Formation Detected (Benzonitrile) nih.gov Not Detected (Acetonitrile) nih.govasm.org

| Amide Formation | Detected (Benzamide) nih.gov | Not Detected (Acetamide) nih.govasm.org |

The thioamide S-oxide moiety is central to the biological activity and metabolism of this class of compounds. This compound is notable for naturally possessing a primary thioamide S-oxide group as part of its structure. nih.govethz.ch In the metabolism of other thioamides, such as thioacetamide and thiobenzamide, the corresponding S-oxide is a key, detectable intermediate, underscoring its importance in the transformation pathway. nih.gov

The structure-mechanism relationship hinges on the subsequent fate of this S-oxide. It is proposed that the thioamide S-oxide undergoes a further two-electron oxidation to a putative thioamide S,S-dioxide intermediate. nih.govethz.ch This S,S-dioxide species is highly unstable. The nature of the substituent group attached to the thioamide core dictates how this reactive intermediate breaks down. nih.gov

Mechanisms have been proposed that explain the formation of either nitriles or amides from the thioamide S,S-dioxide intermediate via elimination or substitution reactions, respectively. nih.gov The electronic and steric properties of the substituent group influence the stability of the transition states for these reactions, thereby determining the final metabolic products. For instance, the pathway leading to benzonitrile from thiobenzamide suggests that elimination is favored for this structure, whereas the different outcome for thioacetamide points to an alternative fate for its S,S-dioxide intermediate. nih.gov

Cellular Uptake and Metabolism Research in Model Organisms

The biological effect of a compound like this compound is contingent upon its ability to enter target cells and interact with intracellular components, potentially after undergoing metabolic transformation. nih.gov

Specific studies detailing the cellular permeability and transport mechanisms of this compound are not extensively available in the current body of scientific literature. Generally, the uptake of small molecule antibiotics into cells can occur through various processes, including passive diffusion across the cell membrane or via specific transporter proteins. The physicochemical properties of this compound, such as its size, charge distribution, and lipophilicity, would be critical determinants of its ability to permeate cellular membranes.

Research on other molecules shows that cellular uptake can be a highly regulated process. For example, some compounds are actively transported into cells, and this transport can be a rate-limiting step for their subsequent metabolism and bioactivity. nih.govmdpi.com The lack of specific data for this compound highlights an area where further investigation is needed to fully understand its molecular and cellular pharmacology.

While the complete biotransformation pathway of this compound has not been fully elucidated, a proposed pathway can be inferred from studies on related thioamides in model organisms like Ralstonia pickettii. nih.govasm.org Since this compound already contains a thioamide S-oxide, its metabolism would likely begin from this state. nih.govethz.ch

The proposed biotransformation pathway involves the following key steps:

Further Oxidation: The existing thioamide S-oxide moiety of this compound is likely subjected to further enzymatic oxygenation. This reaction is oxygen-dependent and mediated by an oxygenase enzyme system. nih.gov

Formation of S,S-Dioxide: This oxidation is hypothesized to produce a highly reactive and unstable thioamide S,S-dioxide intermediate. nih.govethz.ch

Breakdown and Sulfur Elimination: The unstable S,S-dioxide intermediate would then undergo elimination or substitution reactions. This step involves the cleavage of the carbon-sulfur bond, releasing the sulfur group, which has been detected as sulfite or sulfur dioxide in the metabolism of other thioamides. nih.govethz.ch

Formation of Final Metabolites: The remainder of the molecule would form more stable products. Depending on the reaction pathway (elimination vs. substitution), these metabolites could be analogs of nitriles or amides, though the accumulation of other products, such as the thiadiazole seen with thioacetamide, is also possible. nih.gov

The identification of the exact metabolites of this compound in various research models remains a key area for future studies.

Table 2: Proposed General Biotransformation Pathway for Thioamides

Step Process Key Intermediate/Enzyme Significance
1 Initial Sulfur Oxidation Thioamide, Oxygenase Common initiating step for thioamides; requires oxygen. nih.govresearchgate.net
2 Formation of S-Oxide Thioamide S-oxide Key intermediate for many thioamides; the natural state of this compound. nih.gov
3 Second Sulfur Oxidation Thioamide S,S-dioxide (putative) Formation of a highly reactive, unstable intermediate. nih.govethz.ch
4 C-S Bond Cleavage Nitrile or Amide precursors The point of divergence leading to different metabolic end products. nih.gov

| 5 | Sulfur Elimination | Sulfite / Sulfur Dioxide | Release of the sulfur atom from the core structure. nih.govethz.ch |

Sulfinemycin Structural Modification and Analog Design in Research

Rational Design Principles for Sulfinemycin Analogues and Derivatives

The rational design of new drug candidates from a lead compound like this compound typically involves a deep understanding of its chemical structure and biological target. This process is guided by principles aimed at enhancing efficacy, improving selectivity, and optimizing pharmacokinetic properties.

Scaffold Modification Strategies

Scaffold modification involves altering the core cyclic or heterocyclic structure of a molecule to create novel analogues. This strategy can lead to significant changes in the compound's biological activity and physical properties. For this compound, this would entail chemical alterations to its fundamental ring system. Despite the importance of this strategy in medicinal chemistry, specific research detailing the scaffold modification of this compound has not been identified in the available literature.

Side Chain Derivatization and Functional Group Introduction

A more common approach in analog design is the modification of peripheral side chains and the introduction of new functional groups to the existing scaffold. The thioamide functional group within this compound is a likely target for such derivatization, as thioamides are known to be crucial for the biological activity of certain antibiotics. nih.govmdpi.com However, specific studies describing the derivatization of this compound's side chains or the introduction of new functional groups to its structure are not present in the surveyed scientific literature.

Synthetic Methodologies for Novel this compound Analogues

The creation of new analogues requires robust and efficient synthetic strategies. This area of research focuses on developing practical laboratory methods for producing structurally modified compounds for biological evaluation.

Development of Efficient Synthesis Routes

The total synthesis of a natural product or the development of pathways to its analogues is a significant undertaking in organic chemistry. While the structure of this compound has been determined, published research outlining efficient and specific synthetic routes for the production of novel this compound analogues is not available. nih.gov

Yield Optimization and Reaction Selectivity Studies

A critical aspect of synthetic chemistry is the optimization of reaction conditions to maximize the yield of the desired product and ensure high selectivity, minimizing by-products. Such studies are fundamental to making a synthetic route viable for producing a library of analogues for testing. There are no specific published studies on yield optimization or reaction selectivity for the synthesis of this compound derivatives.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound relates to its biological activity. By synthesizing and testing a series of related analogues, researchers can identify the key molecular features, or pharmacophore, responsible for the desired therapeutic effect. The search of scientific databases did not yield any specific SAR studies for this compound, and as a result, no data tables of comparative biological activities for a series of analogues can be generated.

Correlation of Structural Features with Molecular Interactions

The biological activity of this compound and its analogs is intrinsically linked to their structural features, which dictate their molecular interactions. The thioamide group, a key functional group in this compound, is of particular interest. Research into related compounds suggests that the introduction of a thioamide group can be a strategy to improve the potent antitubercular activity of structurally similar molecules like 2-(decylsulfonyl)acetamide. mdpi.com Thioamides possess a more pronounced dipole moment compared to their corresponding amides and are more effective hydrogen bond donors, provided the nitrogen atom is unsubstituted. mdpi.com This enhanced capacity for hydrogen bonding is a critical factor in the molecular interactions that drive bioactivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Validation in Research

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used extensively in drug discovery to correlate the structural or physicochemical properties of compounds with their biological activities. jocpr.commedcraveonline.com The fundamental goal is to develop a mathematical model that can predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent analogs and prioritizing candidates for synthesis and testing. medcraveonline.comwikipedia.org

A typical QSAR model is expressed as: Activity = f (physicochemical properties and/or structural properties) + error wikipedia.org

The process involves several critical steps:

Data Set Selection: A group of compounds with known structures and measured biological activities (e.g., IC₅₀ values) is chosen. mdpi.com

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure (e.g., molecular size, lipophilicity, electronic properties), are calculated for each compound. jocpr.com

Model Development: Using statistical methods like Multiple Linear Regression (MLRA), a mathematical equation is generated that links the descriptors to the biological activity. mdpi.com

Validation: The model's predictive power is rigorously tested. Internal validation is often performed using cross-validation (e.g., leave-one-out method), while external validation involves using the model to predict the activity of a separate set of compounds (a test set) that was not used in model development. mdpi.com

The quality of a QSAR model is assessed by several statistical metrics. A model is generally considered acceptable if it meets certain thresholds for these metrics, as detailed in the table below.

Parameter Symbol Description Acceptable Value
Coefficient of DeterminationMeasures the goodness-of-fit of the model to the training data.> 0.6
Cross-validated Coefficient of Determinationr² (CV) or q²Measures the internal predictive power of the model.> 0.5
Predictive r² for External Test Setr² predMeasures the model's ability to predict the activity of an external set of compounds.> 0.5
Table 1: Key Statistical Parameters for QSAR Model Validation. Data sourced from mdpi.com.

While specific QSAR studies focused solely on this compound are not detailed in the provided results, the application of this methodology to related antibiotics and antitubercular agents demonstrates its utility in guiding the structural modification of such compounds. mdpi.commdpi.com

High-Throughput Screening Methodologies for this compound Analogues in Research

High-Throughput Screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds against a specific biological target. labkey.comnih.gov This methodology is essential for identifying "hits"—compounds that show a desired biological effect—from large compound libraries. labkey.com

Development of In Vitro Assays for Mechanistic Profiling

To effectively screen for and characterize this compound analogues, robust in vitro assays are required. These assays are designed to probe the compound's mechanism of action. cellomaticsbio.com The development of these assays is a critical step that precedes any HTS campaign. Mechanistic assays can be categorized into several types:

Biochemical Assays: These assays measure the effect of a compound on a purified biological target, such as an enzyme or receptor. For an antibiotic like this compound, this could involve an assay to measure the inhibition of a specific bacterial enzyme essential for survival. enamine.net

Cell-Based Assays: These assays use living cells to assess a compound's effect in a more physiologically relevant context. enamine.net Examples include cell viability assays to measure cytotoxicity against bacterial cells or reporter gene assays where the inhibition of a pathway leads to a measurable signal like luminescence or fluorescence. nih.govnih.gov

Phenotypic Assays: These screens look for a change in the cell's phenotype, such as the inhibition of bacterial growth, without prior knowledge of the specific molecular target. nih.gov

Target Engagement Assays: These specialized assays confirm that the compound is interacting with its intended target within the cell. pharmaron.com

The table below summarizes various assay types applicable to the mechanistic profiling of novel antibiotic compounds.

Assay Category Specific Example Purpose
BiochemicalEnzyme Inhibition AssayTo quantify the direct inhibition of a purified bacterial enzyme. enamine.net
Cell-BasedBacterial Viability AssayTo measure the concentration-dependent killing of bacteria. enamine.net
Cell-BasedReporter Gene AssayTo measure the modulation of a specific bacterial signaling pathway. nih.gov
PhenotypicMinimum Inhibitory Concentration (MIC) AssayTo determine the lowest concentration of a compound that prevents visible bacterial growth.
Target EngagementCellular Thermal Shift Assay (CETSA)To verify that the compound binds to its target protein inside the cell.
Table 2: Examples of In Vitro Assays for Mechanistic Profiling.

The data from these assays helps to build a comprehensive profile of a compound's activity and guides further optimization efforts. sygnaturediscovery.comnih.gov

Libraries of this compound Derivatives for Academic Exploration

The synthesis and screening of compound libraries are central to discovering novel and more effective analogs of a lead compound. In the context of this compound, research efforts include the creation of libraries of its derivatives for academic study. griffith.edu.au These libraries often contain molecules with systematic variations to the core this compound structure. For instance, a library of 2-decylsulfonylacetamide (B1214039) derivatives was synthesized to explore analogs of this compound, a novel thioamide antibacterial. griffith.edu.au

Modern synthetic and chemoinformatic technologies enable the creation of vast virtual and physical compound libraries. Technologies exist that can assemble billions of new compounds through just one standardized synthesis step, making them accessible for screening as if they were in stock. enamine.net This allows for the rapid expansion from an initial hit to the exploration of a wide chemical space around the lead compound, facilitating the study of Structure-Activity Relationships (SAR) and the identification of optimized drug candidates. enamine.net

Advanced Analytical and Spectroscopic Characterization Techniques for Sulfinemycin Research

Chromatographic and Mass Spectrometric Methodologies for Sulfinemycin Analysis

Chromatography and mass spectrometry are powerful, often coupled, techniques that form the cornerstone of modern analytical chemistry. They provide the means to separate complex mixtures and identify and quantify individual components with high sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of this compound samples and for its quantification in research settings. sigmaaldrich.comnih.gov This method separates components in a liquid sample by passing them through a column packed with a stationary phase. sigmaaldrich.com The separation is based on the differential interactions of the analytes with the stationary and mobile phases. sigmaaldrich.com

In a typical research application for this compound, a reversed-phase HPLC (RP-HPLC) method would be developed. This involves a nonpolar stationary phase (e.g., C18 or C8) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with pH modifiers like phosphoric acid to ensure the analyte is in a consistent ionic state. chemijournal.comresearchgate.net Isocratic elution (constant mobile phase composition) or gradient elution (changing mobile phase composition) can be employed to achieve optimal separation. chemijournal.comresearchgate.net

Detection is commonly performed using an ultraviolet (UV) detector set at a wavelength where this compound exhibits maximum absorbance. chemijournal.comnih.gov For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a pure this compound standard and plotting the peak area against concentration. The concentration of this compound in an unknown sample can then be determined by interpolating its peak area on this curve. The method's validity is established through parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.gov

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterTypical Value/ConditionPurpose
Column C18, 2.1 x 100 mm, 1.7 µmProvides separation based on hydrophobicity.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileElutes the compound from the column.
Elution Type GradientOptimizes separation of this compound from impurities.
Flow Rate 0.4 mL/minControls the speed of the mobile phase.
Column Temp. Ambient or controlled (e.g., 40 °C)Ensures reproducible retention times.
Injection Vol. 5 µLIntroduces a precise amount of sample.
Detector UV-Vis Diode Array Detector (DAD)Detects and quantifies the analyte.
Wavelength 285 nmWavelength of maximum absorbance for detection.
Retention Time ~2.0 min (example)The characteristic time it takes for this compound to elute.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for identifying and quantifying volatile and thermally stable compounds. thermofisher.com For the analysis of this compound metabolites, which may be less polar or can be made volatile, GC-MS offers high chromatographic resolution and sensitive detection. thermofisher.comcreative-proteomics.com

Given that many metabolites are not inherently volatile, a crucial step in the workflow is chemical derivatization. thermofisher.comnih.gov This process modifies the metabolites to increase their volatility and thermal stability. Common derivatization steps include methoximation of carbonyl groups and silylation of polar functional groups such as hydroxyls (-OH), thiols (-SH), and amines (-NH). thermofisher.com

Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. creative-proteomics.com The separated components then enter the mass spectrometer, where they are typically ionized by electron ionization (EI). EI is a hard ionization technique that generates reproducible fragmentation patterns, creating a unique mass spectrum that acts as a chemical fingerprint. thermofisher.com This experimental spectrum can be compared against established spectral libraries (e.g., NIST, Wiley) for confident metabolite identification. thermofisher.com

Table 2: Typical GC-MS Workflow for this compound Metabolite Profiling

StepDescriptionKey Considerations
1. Extraction Isolation of metabolites from a biological matrix (e.g., cell culture, fermentation broth).Choice of solvent and method (e.g., liquid-liquid extraction) is critical.
2. Derivatization Two-step chemical modification to increase volatility. (e.g., methoximation followed by silylation). thermofisher.comBoth steps are necessary to analyze a broad range of metabolites. thermofisher.com
3. GC Separation Separation of derivatized metabolites on a capillary column (e.g., DB-5ms).The temperature program is optimized to resolve the maximum number of peaks.
4. MS Detection Ionization (typically EI) and mass analysis (e.g., quadrupole or TOF). creative-proteomics.comnih.govEI generates fragment-rich spectra useful for library matching. thermofisher.com
5. Data Analysis Deconvolution of chromatograms and spectral matching against libraries for identification.Software is used to separate co-eluting peaks and identify compounds. visionpublisher.info

Liquid Chromatography-Mass Spectrometry (LC-MS) is a premier analytical tool that combines the potent separation capabilities of liquid chromatography with the mass analysis power of mass spectrometry. nih.govnih.gov It is exceptionally well-suited for the analysis of non-volatile and thermally labile molecules like this compound, making it a cornerstone for structural confirmation. youtube.com

In an LC-MS system, the analyte is first separated via HPLC as described previously. The eluent from the HPLC column is then directed into the mass spectrometer's ion source. youtube.com Electrospray ionization (ESI) is the most common ionization technique for this purpose, as it is a "soft" ionization method that typically keeps the molecule intact, generating a protonated molecule [M+H]+ or other adducts. nih.gov

The ions are then guided into a mass analyzer, such as a quadrupole, time-of-flight (TOF), or Orbitrap, which separates them based on their mass-to-charge ratio (m/z). youtube.com For unambiguous structural confirmation, tandem mass spectrometry (MS/MS) is often employed. In this setup (e.g., a triple quadrupole or Q-TOF instrument), the intact this compound ion is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. nih.gov This fragmentation pattern provides detailed structural information that can be used to confirm the identity of the compound with a very high degree of certainty. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. jchps.comcore.ac.uk It is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets and will align in an external magnetic field, absorbing electromagnetic radiation at specific frequencies. jchps.com These frequencies (chemical shifts) are highly sensitive to the local electronic environment of each nucleus, providing rich structural data. core.ac.uk

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to piece together the complete structure of this compound.

¹H NMR: The proton NMR spectrum is the starting point, revealing the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and which protons are adjacent to each other (spin-spin coupling). jchps.com

¹³C NMR: The carbon NMR spectrum shows all the unique carbon atoms in the molecule. Coupled with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), it can distinguish between CH, CH₂, and CH₃ groups. emerypharma.com

COSY (Correlation Spectroscopy): This 2D experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. emerypharma.comsdsu.edu It is used to trace out proton spin systems and identify neighboring protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. sdsu.edunih.gov It is a powerful tool for assigning carbons based on their attached, and often already assigned, protons. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by multiple (usually two or three) bonds. emerypharma.comsdsu.edu HMBC is critical for connecting the different spin systems identified by COSY, allowing the assembly of the complete molecular skeleton. emerypharma.com

By systematically analyzing the data from this suite of experiments, researchers can unambiguously determine the constitution and connectivity of the this compound molecule.

Table 3: Key NMR Experiments for this compound Structure Elucidation

ExperimentInformation ProvidedPurpose in this compound Analysis
¹H NMR Proton chemical shifts, integrations, coupling constants. jchps.comIdentifies all proton environments and their neighbors.
¹³C NMR Carbon chemical shifts. emerypharma.comIdentifies all unique carbon environments.
COSY ¹H-¹H correlations through 2-3 bonds. emerypharma.comEstablishes proton-proton connectivity within spin systems.
HSQC ¹H-¹³C one-bond correlations. nih.govLinks protons directly to their attached carbons.
HMBC ¹H-¹³C correlations through 2-3 bonds. nih.govConnects different molecular fragments to build the full structure.

For complex molecules or for studying interactions with biological macromolecules, NMR spectra can become very crowded and difficult to interpret. Isotopic labeling is an advanced strategy used to overcome these challenges. scispace.com This involves growing the producing organism (e.g., Streptomyces) on a medium enriched with NMR-active isotopes, most commonly ¹³C (from ¹³C-glucose) and ¹⁵N (from ¹⁵N-ammonium salts). utoronto.ca

Uniform labeling with ¹³C and ¹⁵N allows for the use of powerful heteronuclear NMR experiments that rely on the presence of these isotopes. utoronto.ca This can simplify crowded spectra and provide additional structural restraints. scispace.com

Alternatively, specific labeling can be employed, where only certain types of residues or positions are labeled. scispace.com This can be achieved by providing labeled precursors in the growth medium. sigmaaldrich.com This "reverse labeling" or selective enrichment approach drastically simplifies the resulting NMR spectra, allowing researchers to focus on specific parts of the molecule. scispace.comutoronto.ca These strategies are particularly valuable for confirming challenging assignments and for studying the conformation and dynamics of this compound. nih.govresearchgate.net

X-ray Crystallography and Structural Determination of this compound and Its Complexes

Single-Crystal X-ray Diffraction of this compound

No published studies containing data from the single-crystal X-ray diffraction of this compound were found. This information is essential for determining the precise three-dimensional arrangement of atoms within the crystal, including bond lengths, bond angles, and unit cell dimensions. Without such a study, a definitive crystal structure remains undetermined.

Co-crystallization Studies with Target Macromolecules

There is no available research detailing the co-crystallization of this compound with any target macromolecules. These types of studies are crucial for understanding the compound's mechanism of action at a molecular level by revealing the specific interactions between the small molecule and its biological target.

Other Spectroscopic Techniques for Mechanistic Probes

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Specific Fourier Transform Infrared (FTIR) spectroscopy data for this compound, which would identify its functional groups by their characteristic vibrational frequencies, has not been reported in the available literature. An FTIR spectrum would provide a vibrational "fingerprint" of the molecule, confirming the presence of key chemical bonds.

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Studies

No UV-Visible (UV-Vis) absorption spectra for this compound are available in the public domain. This technique is used to study the electronic transitions within a molecule and is often employed for quantitative analysis based on the Beer-Lambert law. The characteristic wavelengths of maximum absorbance (λmax) for this compound have not been documented.

Raman Spectroscopy for Vibrational Fingerprinting

A Raman spectrum of this compound, which would offer complementary information to FTIR on the vibrational modes of the molecule, could not be found in published research. Raman spectroscopy is particularly useful for identifying non-polar bonds and providing a detailed structural fingerprint.

Due to the absence of specific research data for this compound in these analytical areas, data tables and detailed research findings as requested cannot be generated.

Based on a thorough review of the available scientific literature, there are no specific computational or theoretical investigations on the chemical compound “this compound” that align with the detailed outline requested. The search for scholarly articles covering Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) theory, or Molecular Dynamics (MD) simulations specifically applied to this compound did not yield any relevant research findings.

Therefore, it is not possible to generate an article with scientifically accurate, detailed research findings for the following sections and subsections as they pertain to this compound:

Computational and Theoretical Investigations of Sulfinemycin Reactivity and Interactions

Molecular Dynamics (MD) Simulations of Sulfinemycin-Target Interactions

Ligand Binding Trajectories and Water Networks

Without specific studies on this compound, any attempt to create content for these sections, including data tables and detailed findings, would be speculative and would not adhere to the requirement for scientifically accurate information based on existing research.

In Silico Prediction of Molecular Behavior and Reactivity

In silico—meaning "performed on computer or via computer simulation"—methods are pivotal in modern chemistry for predicting the behavior of molecules, thereby guiding and accelerating experimental research. These computational tools use the principles of quantum mechanics and classical physics to model chemical reality.

Predictive Modeling of Chemical Transformations

Predictive modeling of chemical transformations for a novel compound like this compound would involve using computational chemistry software to forecast its reactivity, stability, and potential degradation pathways. This process typically relies on quantum mechanical calculations, such as Density Functional Theory (DFT), to map out the molecule's electron distribution and identify sites susceptible to chemical attack.

By calculating molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and atomic charges, researchers can predict how this compound might interact with other reagents. For instance, regions with high electron density would be predicted as nucleophilic sites, prone to reacting with electrophiles. Conversely, electron-deficient areas would be flagged as electrophilic. Simulating reaction mechanisms allows for the prediction of likely transformation products and the energy barriers associated with their formation, offering insights into reaction kinetics.

Table 1: Hypothetical Reactivity Descriptors for this compound Calculated using DFT (Illustrative Data)

Descriptor Predicted Value Implication for Reactivity
HOMO Energy -6.5 eV Indicates moderate electron-donating ability.
LUMO Energy -1.2 eV Suggests susceptibility to nucleophilic attack.
HOMO-LUMO Gap 5.3 eV Correlates with high kinetic stability.

Theoretical Solvation Effects on this compound Behavior

The solvent environment can profoundly influence a molecule's conformation, reactivity, and biological activity. Theoretical solvation models are used to predict these effects by simulating the interaction between the solute (this compound) and the solvent molecules. These models range from implicit methods, which treat the solvent as a continuous medium with a defined dielectric constant, to explicit methods, which model individual solvent molecules.

For this compound, an implicit model like the Polarizable Continuum Model (PCM) could be used to efficiently calculate how a solvent like water would affect its stability and electronic properties. Explicit solvation models, often employed in molecular dynamics simulations, would provide a more detailed picture, showing specific hydrogen bonds or other interactions between this compound and surrounding water molecules. These simulations can predict the solvation free energy, which is crucial for understanding the compound's solubility and how it might partition between different biological environments.

Molecular Docking and Binding Affinity Studies for Theoretical Understanding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is fundamental in drug discovery for identifying potential drug targets and understanding mechanisms of action at a molecular level.

Ligand-Target Complex Formation Modeling

To model the formation of a this compound-target complex, a three-dimensional structure of the target protein is required. A defined binding site (or "pocket") on the protein is identified, and a docking algorithm then samples a vast number of possible orientations and conformations of this compound within this site. Each of these "poses" represents a potential binding mode.

The process evaluates the steric and energetic compatibility between this compound and the protein's binding pocket. Advanced simulations, such as molecular dynamics, can then be used to refine the docked pose and observe the dynamic stability of the ligand-target complex over time, providing insights into how the two molecules recognize and adapt to each other.

Scoring Functions and Binding Energy Predictions

A critical component of molecular docking is the "scoring function," a mathematical model used to estimate the binding affinity for each generated pose. Scoring functions calculate a score that approximates the binding free energy of the ligand-protein complex. A lower (more negative) score typically indicates a more favorable binding interaction.

These functions can be physics-based, empirical, or knowledge-based.

Physics-based functions use force fields to calculate van der Waals and electrostatic interaction energies.

Empirical functions are fitted to experimental binding data and use simpler terms to account for interactions like hydrogen bonds and hydrophobic contacts.

Knowledge-based functions derive statistical potentials from large databases of known protein-ligand structures.

The predicted binding energy helps to rank different compounds in virtual screening campaigns and to prioritize the most promising candidates for experimental testing.

Table 2: Illustrative Molecular Docking Results for this compound Against a Hypothetical Bacterial Target (Illustrative Data)

Docking Program Scoring Function Predicted Binding Energy (kcal/mol) Key Interacting Residues
AutoDock Vina Vina Score -8.2 TYR 83, SER 112, LEU 154
GOLD GoldScore -7.9 TYR 83, GLN 110

Future Directions and Emerging Research Avenues in Sulfinemycin Studies

Novel Biosynthetic Pathway Engineering for Enhanced Sulfinemycin Production and Diversification

The production of this compound by its native producer, Streptomyces albus, is a complex process that is often limited by regulatory networks and precursor availability. frontiersin.org Future research is focused on overcoming these limitations through advanced biosynthetic pathway engineering.

Enhanced Production: Strategies that have proven successful for other polyketides in Streptomyces, such as salinomycin (B1681400), offer a roadmap for enhancing this compound yields. frontiersin.org These include:

Ribosome Engineering: Inducing mutations in ribosomal protein genes, such as rpsL, has been shown to enhance antibiotic production in various Streptomyces strains, including a 1.5-fold increase in salinomycin production in S. albus. frontiersin.org

Precursor Supply Adjustment: The biosynthesis of polyketides like this compound depends on the availability of specific building blocks (extender units) like malonyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA. nih.gov Research on salinomycin demonstrated that overexpressing genes like crotonyl-CoA reductase (ccr) can boost the supply of these precursors, leading to a significant increase in production. nih.gov Similarly, multi-omics studies have revealed that enhancing triacylglycerol (TAG) metabolism can provide abundant carbon precursors for salinomycin biosynthesis, a strategy that could be applied to this compound. asm.orgresearchgate.net

Gene Cluster Deletion: Deleting competing polyketide synthase (PKS) gene clusters in the S. albus genome can redirect metabolic resources towards the production of the target compound. This approach led to a significant improvement in salinomycin yields. nih.gov

Host Engineering: Developing "surrogate hosts" by deleting native secondary metabolite gene clusters from high-yield industrial strains like S. albus BK3-25 can create a clean background for heterologous expression and improved production of polyketides. nih.gov

Diversification: Beyond increasing yield, biosynthetic engineering offers the potential to create novel this compound analogs with improved properties. By modifying the biosynthetic enzymes, particularly the polyketide synthases, researchers can potentially alter the compound's structure to enhance its efficacy, reduce toxicity, or overcome resistance mechanisms.

Engineering StrategyOrganism/Compound ExamplePotential Application for this compound
Ribosome EngineeringStreptomyces albus (Salinomycin)Increase this compound yield by altering cellular regulation. frontiersin.org
Precursor Pathway OverexpressionStreptomyces albus (Salinomycin)Boost supply of malonyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA for increased this compound backbone assembly. nih.gov
Competing Pathway DeletionStreptomyces albus (Salinomycin)Eliminate competing PKS gene clusters to channel metabolic flux towards this compound production. nih.gov
Surrogate Host DevelopmentStreptomyces albus BK3-25Create a "clean" chassis for high-level heterologous production of this compound and its analogs. nih.gov

Development of Advanced In Vitro Research Models for Deeper Mechanistic Insights

To fully understand how this compound works, particularly its anthelmintic activity, researchers are moving beyond traditional 2D cell cultures to more physiologically relevant models. njppp.comnih.gov

Advanced In Vitro Models:

Organ-on-a-Chip (OoC): These microfluidic devices can model the complex microenvironments of specific organs, such as the intestine or lung. frontiersin.orgcyprusjmedsci.com For this compound, an "intestine-on-a-chip" could be used to study host-pathogen interactions in the context of parasitic infections in a human-relevant system. nih.gov These models allow for the co-culture of human cells with pathogens, providing a platform to investigate the direct effects of this compound on both the parasite and the host tissue. emulatebio.comannualreviews.org

3D Cell Cultures and Organoids: Three-dimensional cell cultures and organoids more accurately mimic the architecture and cellular interactions of living tissues compared to flat cell layers. These models are invaluable for studying the efficacy and toxicity of anthelmintic drugs. mdpi.commdpi.com For instance, nematode models like Caenorhabditis elegans can be used in high-throughput screening assays to assess the effects of compounds on motility and viability, providing crucial data on pharmacodynamics. frontiersin.org

These advanced models will enable researchers to dissect the molecular mechanisms of this compound's action, observe its effects in a dynamic, multi-cellular environment, and potentially identify new cellular responses and targets. nih.govemulatebio.com

Exploration of Unconventional Biological Targets and Interacting Systems for this compound

While this compound is known for its antibacterial and anthelmintic activities, the full spectrum of its biological targets is likely yet to be discovered. griffith.edu.auasm.org Future research will focus on identifying novel and unconventional molecular targets to elucidate its mechanism of action and explore new therapeutic applications.

The thioamide S-oxide moiety of this compound is a key feature that likely dictates its interactions. asm.orgnih.gov The metabolism of similar thioamide compounds involves complex enzymatic oxygenations, suggesting that this compound could interact with various oxidoreductases or other enzyme systems in target organisms. asm.orgnih.gov

Strategies for Target Discovery:

Computational Docking: In silico methods like molecular docking can be used to screen large libraries of proteins to predict potential binding partners for this compound. ucsf.edunih.govijpras.com By modeling the interaction between this compound and known protein structures, researchers can generate hypotheses about its molecular targets that can then be validated experimentally. mdpi.complos.org

Bioinformatics Pipelines: Novel bioinformatics pipelines that integrate structural predictions and sequence-based models can be employed to identify potential receptors or interacting proteins on a genome-wide scale. nih.govnih.gov

This exploration could reveal that this compound acts on previously uncharacterized pathways or has multiple modes of action, opening up possibilities for its use against a wider range of pathogens or diseases.

Integration of Multi-Omics Data for Comprehensive this compound Research

To gain a holistic understanding of this compound's effects and its production, researchers are turning to multi-omics approaches. This involves integrating data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of the biological system. nih.govwur.nlnih.gov

Applications in this compound Research:

Enhancing Production: A multi-omics analysis of Streptomyces albus can reveal the intricate regulatory networks that control the this compound biosynthetic gene cluster. asm.orgresearchgate.net By comparing high- and low-producing strains under different conditions, researchers can identify key genes, proteins, and metabolic fluxes that are crucial for high-yield production. frontiersin.orgfrontiersin.org For example, an integrative analysis of the transcriptome and metabolome of Streptomyces albulus successfully identified key pathways for enhancing ε-Poly-L-Lysine production, a strategy directly applicable to this compound. nih.gov

Mechanism of Action Studies: Applying multi-omics to the target pathogen (e.g., a helminth or bacterium) upon exposure to this compound can reveal how the compound perturbs cellular systems. By observing changes in gene expression, protein levels, and metabolite concentrations, scientists can identify the pathways and processes that are most affected, providing clues to its mechanism of action. nih.gov

This data-rich approach allows for the construction of detailed models of both the production and the activity of this compound, guiding more rational and efficient research efforts. biorxiv.org

Omics TypeResearch QuestionPotential Finding
Genomics What is the full biosynthetic potential of S. albus?Identification of the this compound gene cluster and other novel secondary metabolite pathways. plos.org
Transcriptomics Which genes are up- or down-regulated during this compound production or upon exposure to the drug?Revealing key regulatory genes in S. albus and the transcriptional response of pathogens. asm.orgfrontiersin.org
Proteomics Which proteins are differentially expressed in high-producing strains or in pathogens treated with this compound?Identifying key enzymes in the biosynthetic pathway and potential protein targets in pathogens.
Metabolomics What are the key metabolic fluxes and precursor pools for this compound biosynthesis?Optimizing fermentation media and precursor supply for enhanced yield. nih.gov
Multi-Omics Integration How do the different molecular layers interact to control this compound production and its biological activity?A systems-level understanding to guide rational metabolic engineering and drug development. researchgate.netnih.gov

Interdisciplinary Approaches in this compound Research: Bridging Chemistry, Biology, and Computational Sciences

The complexity of modern drug discovery and development necessitates a move away from siloed research. The future of this compound research will be defined by interdisciplinary approaches that integrate the expertise of chemists, biologists, and computational scientists. liverpool.ac.uknsf.govuniversite-paris-saclay.frdana-farber.org

Chemistry: Synthetic chemists can work on the total synthesis of this compound and its analogs, providing material for biological testing and creating derivatives with potentially improved properties. mdpi.com Analytical chemists are essential for purifying and characterizing the compound from fermentation broths and for developing assays to measure its activity.

Biology: Microbiologists and genetic engineers can manipulate Streptomyces albus to improve production yields and generate novel analogs. frontiersin.org Cell biologists and parasitologists can use advanced in vitro models to investigate the compound's mechanism of action and its effects on host-pathogen systems. nih.gov

Computational Sciences: Bioinformaticians can mine genomic and multi-omics data to identify biosynthetic gene clusters and potential drug targets. nih.gov Computational biologists can use molecular docking and modeling to simulate drug-target interactions and predict the effects of structural modifications. mdpi.comscripps.edu

By combining these disciplines, research teams can create a synergistic workflow—from the discovery of novel genetic elements that boost production, to the chemical synthesis of diversified compounds, and the detailed biological and computational analysis of their mechanisms. This integrated approach holds the key to unlocking the full potential of this compound as a therapeutic agent.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.